molecular formula C7H11F2NO2 B14792813 (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B14792813
M. Wt: 179.16 g/mol
InChI Key: QCZKOTNOMJEJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is a unique compound characterized by its pyrrolidine ring structure substituted with difluoro and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Difluoro and Dimethyl Groups: The difluoro and dimethyl groups are introduced through selective fluorination and alkylation reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Processes: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluoro and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogenating agents and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, ketones, and substituted pyrrolidines.

Scientific Research Applications

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c1-6(2)4(5(11)12)10-3-7(6,8)9/h4,10H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKOTNOMJEJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCC1(F)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.